[1-(Bromomethyl)naphthalen-2-yl]methanol
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Overview
Description
[1-(Bromomethyl)naphthalen-2-yl]methanol: is an organic compound with the molecular formula C₁₂H₁₁BrO It is a derivative of naphthalene, featuring a bromomethyl group at the first position and a hydroxymethyl group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalene: The synthesis begins with the bromination of naphthalene to form 1-bromonaphthalene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formylation: The next step involves the formylation of 1-bromonaphthalene to introduce a formyl group at the second position, yielding 1-bromo-2-formylnaphthalene. This can be achieved using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of [1-(Bromomethyl)naphthalen-2-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Bromomethyl)naphthalen-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form [1-(Bromomethyl)naphthalen-2-yl]methane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 1-(Bromomethyl)naphthalene-2-carboxylic acid.
Reduction: [1-(Bromomethyl)naphthalen-2-yl]methane.
Substitution: 1-(Hydroxymethyl)naphthalen-2-ylmethanol.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Bromomethyl)naphthalen-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biochemical Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Chemical Manufacturing: It is employed in the production of dyes, pigments, and other specialty chemicals.
Electronics: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)naphthalen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxymethyl group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
1-(Chloromethyl)naphthalen-2-yl]methanol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Methyl)naphthalen-2-yl]methanol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)naphthalen-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness:
Versatility: The compound’s dual functional groups (bromomethyl and hydroxymethyl) provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[1-(bromomethyl)naphthalen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNGMFXCYPUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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